molecular formula C12H12KNO2 B7775459 potassium;4-(1H-indol-3-yl)butanoate

potassium;4-(1H-indol-3-yl)butanoate

カタログ番号: B7775459
分子量: 241.33 g/mol
InChIキー: KTWDHJYSJOSTSJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Adagrasib is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent modifications to introduce functional groups that enhance its activity and selectivity. The synthetic route typically involves:

    Formation of the core structure: This step involves the construction of the core scaffold of adagrasib through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity towards the KRAS G12C mutation. These modifications are achieved through reactions such as alkylation, acylation, and amination.

Industrial Production Methods

The industrial production of adagrasib involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control.

化学反応の分析

Types of Reactions

Adagrasib undergoes various chemical reactions, including:

    Oxidation: Adagrasib can undergo oxidation reactions, leading to the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert adagrasib into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups in adagrasib with other groups, potentially altering its activity.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of adagrasib, which may have different pharmacological properties and activities.

科学的研究の応用

Adagrasib has a wide range of scientific research applications, including:

    Chemistry: Adagrasib is used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new inhibitors with improved properties.

    Biology: In biological research, adagrasib is used to investigate the role of the KRAS G12C mutation in cancer progression and to study the molecular mechanisms underlying its inhibition.

    Medicine: Adagrasib is used in clinical trials to evaluate its efficacy and safety in treating various cancers with the KRAS G12C mutation. It has shown promising results in reducing tumor size and improving patient outcomes.

    Industry: In the pharmaceutical industry, adagrasib is used as a lead compound for the development of new cancer therapies targeting the KRAS G12C mutation.

作用機序

Adagrasib exerts its effects by selectively binding to the KRAS G12C mutant protein and inhibiting its activity. The KRAS G12C mutation results in a constitutively active form of the KRAS protein, which drives cancer cell proliferation and survival. Adagrasib binds to the mutant protein and locks it in an inactive state, preventing it from transmitting growth signals to the cell. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in cancer cells.

類似化合物との比較

Adagrasib is unique among KRAS inhibitors due to its high selectivity and potency towards the KRAS G12C mutation. Similar compounds include:

    Sotorasib: Another KRAS G12C inhibitor with similar mechanisms of action but different pharmacokinetic properties.

    MRTX849: A KRAS G12C inhibitor with a different chemical structure but similar target specificity.

    AMG 510: A KRAS G12C inhibitor that has shown efficacy in clinical trials but differs in its binding affinity and selectivity.

Adagrasib stands out due to its optimized pharmacokinetic profile, which allows for sustained inhibition of the KRAS G12C mutant protein and improved clinical outcomes.

特性

IUPAC Name

potassium;4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWDHJYSJOSTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。